Picrasidine A

Structural Elucidation Natural Product Chemistry Redox Differentiation

Photodamage researchers often face supply gaps for structurally authenticated bis-β-carbolines with documented ROS-modulating activity. Picrasidine A (CAS 82652-20-8) is a ketone-bridged dimeric β-carboline from Picrasma quassioides, reported to prevent UVB-induced ROS generation. • Structurally defined ketone linker enables paired SAR with alcohol analog Quassidine B • Computed XLogP3 4.6 & TPSA 92.90 Ų support favorable intracellular access • ≥98% purity with NMR/MS CoA for method validation & QC workflows • Multi-vendor supply-chain redundancy for long-term standardization programs

Molecular Formula C27H22N4O3
Molecular Weight 450.5 g/mol
CAS No. 82652-20-8
Cat. No. B046024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine A
CAS82652-20-8
Molecular FormulaC27H22N4O3
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC
InChIInChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3
InChIKeyMSRXRROCBIUJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Picrasidine A – Procurement & Differentiation Overview


Picrasidine A is a bis-β-carboline alkaloid (C₂₇H₂₂N₄O₃, MW 450.5 g/mol) first isolated from the stems and bark of Picrasma quassioides (Simaroubaceae) [1]. Its structure comprises two β-carboline units connected by a 1-propanone linker, with 4,8-dimethoxy substitution on one indole moiety [2]. Unlike the cyclobutane-fused dimer Quassidine A, Picrasidine A features a linear carbonyl bridge, placing it within the non-cyclobutane bis-β-carboline subset alongside Picrasidines C, G, S, and T [3]. Reports indicate Picrasidine A can prevent UVB-induced reactive oxygen species (ROS) generation , though dedicated pharmacological characterization remains sparse relative to its extensively profiled analogs Picrasidine I and Picrasidine C.

Why Generic Substitution Fails


Bis-β-carboline alkaloids from Picrasma quassioides exhibit profound functional divergence despite shared monomeric precursors. Picrasidine A contains a ketone bridge (propan-1-one linker) that distinguishes it from the alcohol analog Quassidine B (Dihydropicrasidine A) and from cyclobutane-fused dimers such as Quassidine A . Picrasidine C acts as a subtype-selective PPARα agonist (EC₅₀ not reported for Picrasidine A) [1], while Picrasidine I downregulates ERK/Akt and inhibits NF-κB at defined IC₅₀ values in osteoclast and melanoma models [2]. Picrasidine A's reported anti-ROS activity in UVB-stressed models represents a functional niche not characterized for many other picrasidines . Substituting any of these analogs without matched functional validation risks introducing an uncharacterized pharmacological profile; the documented absence of comparative data itself constitutes a procurement risk when analytical specificity is required.

Quantified Differentiation Evidence


Carbonyl vs. Hydroxyl Linker Redox State

Picrasidine A possesses a ketone (propan-1-one) linker between its two β-carboline units, whereas Quassidine B (CAS 1207862-37-0, also designated Dihydropicrasidine A) bears the corresponding secondary alcohol (propan-1-ol) linker, representing the direct reduced analog . The molecular formula of Picrasidine A is C₂₇H₂₂N₄O₃ (MW 450.5) versus C₂₇H₂₄N₄O₃ (MW 452.5) for Quassidine B, a difference of two hydrogen atoms . This oxidation-state difference alters hydrogen-bond acceptor/donor capacity: Picrasidine A presents five H-bond acceptors and two H-bond donors, while Quassidine B adds an additional H-bond donor at the hydroxyl position, modifying solubility, chromatographic retention, and target-binding geometry [1].

Structural Elucidation Natural Product Chemistry Redox Differentiation

UVB-Induced ROS Suppression vs. Pro-Inflammatory Activity

Picrasidine A has documented activity preventing UVB-induced reactive oxygen species (ROS) generation , a phenotype not currently reported for the extensively characterized Picrasidine I. While Picrasidine I suppresses RANKL-induced ROS in osteoclast precursors as part of its anti-osteoclastogenic mechanism (downstream of MAPK/NF-κB inhibition) , Picrasidine A's reported ROS protection is specifically contextualized in UVB-irradiated models, suggesting a distinct upstream or parallel antioxidant mechanism. No head-to-head IC₅₀ comparison in the same assay system exists; this evidence supports functional divergence within the picrasidine class rather than interchangeable ROS-modulatory activity.

Reactive Oxygen Species Photobiology Anti-Inflammatory Differentiation

Lipophilicity and Membrane Permeability Divergence

Computed physicochemical properties reveal that Picrasidine A (XLogP3-AA = 4.6; Topological Polar Surface Area [TPSA] = 92.90 Ų) occupies a distinct lipophilicity space relative to other picrasidine dimers [1]. While TPSA values for Picrasidine I (MW 240.26, monomeric) and Picrasidine C (dimeric, MW ~478) have not been reported in a single comparative dataset, Picrasidine A's calculated LogP of 4.6 indicates substantial membrane permeability potential distinguishing it from more polar bis-β-carboline congeners [2]. This class-level inference is based on computed rather than experimental LogD/logP values and should be treated as a screening differentiator, not a confirmed pharmacokinetic advantage.

ADME Prediction Lipophilicity Physicochemical Profiling

Commercial Purity and Vendor Availability

Commercial availability profiles illustrate practical procurement differentiation. Picrasidine A (CAS 82652-20-8) is stocked by multiple vendors at ≥95% purity (AKSci) to >98% purity (Biocrick, MedChemExpress) as a yellow powder, with specification sheets confirming identity by HPLC, NMR, and MS [1]. By contrast, the direct reduced analog Quassidine B (CAS 1207862-37-0) is available at 98% purity but from fewer suppliers, and functionally specialized analogs such as Picrasidine I (CAS 100234-59-1) are typically supplied as reference standards for specific pathway targets (NF-κB, MAPK) . Picrasidine A's broader multi-vendor availability and higher reported purity specifications (>98% available) reduce single-supplier dependency risk for routine procurement, while pathway-specific analogs may offer superior target annotation at the cost of restricted sourcing.

Procurement Specification Purity Comparison Supply Chain

Evidence-Backed Application Scenarios


UVB-Induced Oxidative Stress Models

Investigators studying photodamage, photoaging, or UVB-induced oxidative stress can deploy Picrasidine A based on its reported capacity to prevent UVB-induced ROS generation [1]. Unlike Picrasidine I, which is functionally validated in RANKL-stimulated osteoclast models, Picrasidine A provides a structurally distinct bis-β-carboline anchor for UVB-focused experimental designs. Users should note that quantitative IC₅₀ data for this specific endpoint are not publicly available; thus, Picrasidine A serves as a phenotypic screening probe that requires investigator-led dose-response characterization.

Carbonyl vs. Hydroxyl Linker SAR Studies

The ketone linker of Picrasidine A versus the alcohol linker of Quassidine B (Dihydropicrasidine A) constitutes a defined oxidation-state pair suitable for comparative SAR campaigns [1]. Both compounds share identical β-carboline monomer substitution patterns (4,8-dimethoxy on one indole, unsubstituted on the other), isolating the carbonyl/hydroxyl difference as the sole structural variable. Procurement of both compounds from verified suppliers enables paired testing in target-binding, cellular efficacy, metabolic stability, and solubility assays to establish linker redox-state pharmacophore requirements.

Membrane-Permeable Bis-β-Carboline Screening

Picrasidine A's computed XLogP3-AA of 4.6 and TPSA of 92.90 Ų [1] position it as a relatively lipophilic bis-β-carboline with predicted favorable passive membrane permeability. In phenotypic screening libraries where intracellular target access is critical, Picrasidine A offers a differentiated physicochemical profile relative to more polar dimeric β-carbolines. This application is supported by computed properties rather than experimental Caco-2 or PAMPA data, and should be considered a preliminary screening rationale, not a validated ADME claim.

Multi-Vendor QC Method Development

Laboratories developing LC-MS or HPLC-UV methods for Picrasma quassioides extract standardization can leverage Picrasidine A's availability at >98% purity from multiple independent vendors [1] as a primary reference standard. Compared to Quassidine B, which is obtainable from fewer suppliers, Picrasidine A provides greater supply-chain redundancy for long-term QC programs. Identity confirmation by NMR and MS is provided in vendor certificates of analysis, supporting regulatory-compliant method validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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